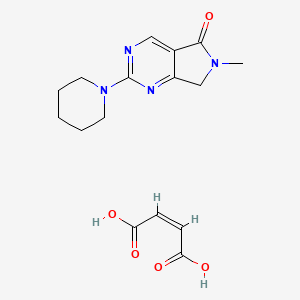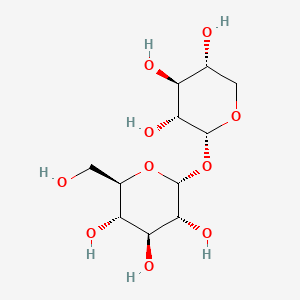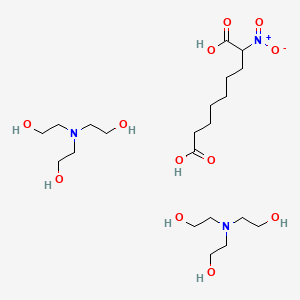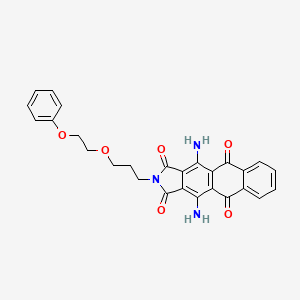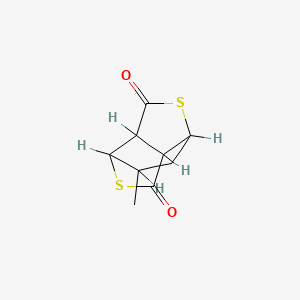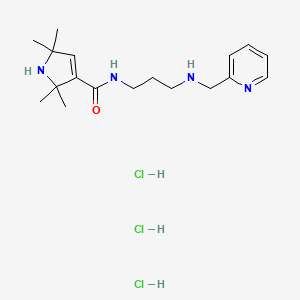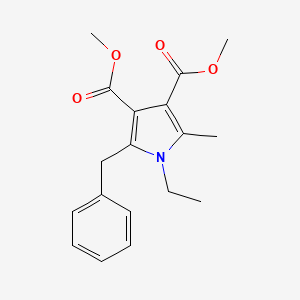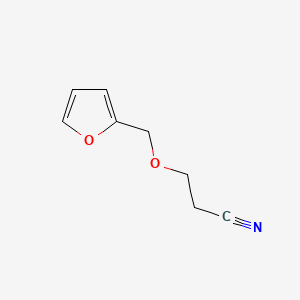
Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate is a quaternary ammonium compound with a complex molecular structure. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, which is essential in formulations requiring emulsification, dispersion, and wetting properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate typically involves the reaction of 2-hydroxypropylamine with methyl sulfate and octadecanoic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reaction.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Solvents: Organic solvents such as methanol or ethanol are commonly used.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of 2-hydroxypropylamine, methyl sulfate, and octadecanoic acid.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.
Purification: The final product is purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate involves its interaction with lipid membranes and proteins. The compound’s surfactant properties allow it to:
Disrupt Lipid Bilayers: By inserting into lipid membranes, it can alter membrane fluidity and permeability.
Protein Binding: It can interact with proteins, potentially affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-hydroxyethyl)methyl-2-((1-oxooctadecyl)oxy)ethylammonium methyl sulphate
- Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)ethylammonium methyl sulphate
Uniqueness
Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its ability to form stable emulsions and micelles makes it particularly valuable in applications requiring precise control over surface tension and solubility.
Eigenschaften
CAS-Nummer |
97692-52-9 |
|---|---|
Molekularformel |
C29H61NO8S |
Molekulargewicht |
583.9 g/mol |
IUPAC-Name |
bis(2-hydroxypropyl)-methyl-(2-octadecanoyloxypropyl)azanium;methyl sulfate |
InChI |
InChI=1S/C28H58NO4.CH4O4S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(32)33-27(4)24-29(5,22-25(2)30)23-26(3)31;1-5-6(2,3)4/h25-27,30-31H,6-24H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
RTSUJNSWPZWQRD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C[N+](C)(CC(C)O)CC(C)O.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


